molecular formula C10H12O4 B2754278 Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate CAS No. 99186-78-4

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate

Cat. No. B2754278
CAS RN: 99186-78-4
M. Wt: 196.202
InChI Key: JCKSIJMUVZSZHE-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, commonly known as EMOP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. EMOP has been found to have a number of biochemical and physiological effects on different organisms, making it a useful tool for scientists in a variety of disciplines.

Scientific Research Applications

One-Pot Synthesis and Catalysis

A study presented a facile and efficient one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst. This method highlights the potential of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate in organic synthesis without the need for expensive transition metals, showcasing its versatility and functional group tolerance (Jin Zhang et al., 2018).

Photoinduced Oxidative Annulation

Another research illustrated the use of this compound in a photoinduced direct oxidative annulation process, providing access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This study emphasizes the compound's role in synthesizing complex organic structures through efficient and sustainable methods (Jin Zhang et al., 2017).

Material Science Applications

In material science, Poly(ethylene furanoate) (PEF), derived from furanic compounds similar to this compound, has been compared to Poly(ethylene terephthalate) (PET) for its superior barrier properties and thermal and mechanical properties. This research highlights the potential of furanic derivatives in creating fully biosourced alternatives to conventional plastics, offering improvements in performance and sustainability (S. K. Burgess et al., 2014).

Biobased Polyesters Synthesis

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been explored to produce novel biobased furan polyesters. This research demonstrates the use of furanic compounds in developing sustainable materials with potential applications in various industries, showcasing the environmental benefits and versatility of such derivatives (Yi Jiang et al., 2014).

Solar Cell Enhancements

A study on phenothiazine derivatives, including furan as a conjugated linker, showed improved device performance in dye-sensitized solar cells. This indicates the potential application of this compound derivatives in enhancing solar energy conversion efficiency, contributing to the development of more efficient renewable energy technologies (Se Hun Kim et al., 2011).

properties

IUPAC Name

ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKSIJMUVZSZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a flask were placed ethyl 3-(2-furyl)-3-oxopropanoate (0.5 g), iodomethane (0.14 ml), finely ground potassium carbonate (0.75 g) and acetone (5 ml). The mixture was stirred at reflux for 2 h. A further portion of iodomethane (0.9 mmol, 0.056 ml) and potassium carbonate (0.9 mmol, 0.12 g) were added and the mixture stirred at reflux for 1 h. The reaction mixture was filtered and concentrated under vacuum. Yield (0.5 g, 93%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
0.056 mL
Type
reactant
Reaction Step Four
Quantity
0.12 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (27.4 mmol) ethyl beta-oxo-2-furanpropionate in 15 ml dry THF under argon at −78° C. was added dropwise 27.4 ml (27.4 mmol, 1M solution in THF) lithium bis(trimethylsilyl)amide and stirring continued for 15 minutes at −78° C. 5.44 ml (87.4 mmol) methyl iodide was then added dropwise and stirring continued for 30 minutes at −78° C., 2.5 hours at 0° C. and 20 hours at room temperature. The reaction mixture was poured into 100 ml 1M hydrochloric acid at 0° C. and the phases separated. The aqueous phase was extracted twice with ether and the combined organic extracts washed with brine, dried over sodium sulfate, and concentrated in vacuo. Chromatography (ethyl acetate/hexane 1/3) afforded 4.42 g (82%) (RS)-3-furan-2-yl-2-methyl-3-oxo-propionic acid ethyl ester as a yellow oil. EI-MS m/e (%): 196 (M+, 10), 168 ([M—C2H4]+, 6), 151 ([M—OEt]+, 7), 95 (100).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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